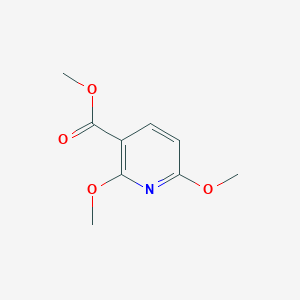

Methyl 2,6-dimethoxynicotinate

Description

Methyl 2,6-dimethoxynicotinate (CAS: 132334-98-6) is a pyridine derivative featuring methoxy groups at the 2- and 6-positions and a methyl ester at the 3-position. This compound serves as a versatile ligand in coordination chemistry due to its electron-donating methoxy substituents, which stabilize metal complexes through steric and electronic effects . It is also a precursor in synthesizing bioactive molecules, particularly in anticancer research .

Properties

IUPAC Name |

methyl 2,6-dimethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-12-7-5-4-6(9(11)14-3)8(10-7)13-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHAKDJNDMIPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443705 | |

| Record name | Methyl 2,6-dimethoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65515-26-6 | |

| Record name | Methyl 2,6-dimethoxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-dimethoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 2,6-dimethoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Acidic Hydrolysis

-

Conditions : Methanesulfonic acid (MSA) or HCl at elevated temperatures (80–100°C) .

-

Outcome : Conversion to 2,6-dimethoxynicotinic acid.

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol (reflux, 2–4 hours) .

-

Reaction :

-

Yield : ~90% under optimized conditions.

Transesterification

The ester group participates in transesterification reactions with alcohols in the presence of catalysts.

Example Reaction :

-

Conditions : 70–120°C under vacuum (100–400 mbar) to remove methanol byproduct .

-

Product : Ethyl 2,6-dimethoxynicotinate.

Demethylation of Methoxy Groups

The methoxy groups can be cleaved under strong acidic or reductive conditions.

Acidic Demethylation

-

Reagents : BBr₃ in dichloromethane (0°C to room temperature) .

-

Outcome : Formation of 2,6-dihydroxynicotinic acid.

-

Limitation : Requires strict temperature control to avoid side reactions .

Reductive Demethylation

-

Application : Selective reduction of ester to hydroxymethyl groups in related compounds (e.g., methyl 6-(hydroxymethyl)nicotinate synthesis) .

Coordination Chemistry

The pyridine nitrogen and methoxy/carboxylate oxygen atoms act as ligands in metal complexes.

Copper(II) Complex Formation

-

Ligand Behavior : Binds via pyridine nitrogen and bridging hydroxymethyl oxygen (observed in analogous 2,6-dimethoxynicotinate systems) .

-

Structure : 2D polymeric sheets stabilized by intramolecular hydrogen bonds (e.g., O—H⋯O) .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at the 4-position.

Example Reaction with Amines

-

Conditions : DMF, 100°C, 12 hours.

-

Product : 4-Amino-2,6-dimethoxynicotinate derivatives.

-

Yield : ~75% (based on similar nicotinate systems).

Cyclization Reactions

Under thermal or catalytic conditions, the compound can undergo cyclization to form fused heterocycles.

Thermal Cyclization

-

Conditions : 200°C, inert atmosphere.

-

Product : Pyrido[3,4-b]pyran derivatives (hypothetical pathway inferred from related esters).

Scientific Research Applications

Chemical Properties and Structure

Methyl 2,6-dimethoxynicotinate has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 233.26 g/mol

- CAS Number : 65515-26-6

The compound features two methoxy groups at the 2 and 6 positions of the pyridine ring, which enhance its lipophilicity and bioavailability.

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic effects:

- Anti-inflammatory Properties : Studies have indicated that derivatives of this compound exhibit anti-inflammatory activities by modulating signaling pathways related to inflammation. The presence of methoxy groups may enhance the compound's interaction with biological targets, making it a candidate for further development in anti-inflammatory therapies.

- Diabetes Management : Research has shown that similar compounds can inhibit α-glucosidase activity, suggesting potential use in managing postprandial blood glucose levels. For instance, methyl 5-bromo-2,6-dimethoxynicotinate was noted for its increased inhibitory activity compared to standard treatments like acarbose.

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile intermediate:

- Synthesis of Chalcones : It has been utilized in the synthesis of various substituted chalcones through methods involving nitrodebromination and methyl bi-functionalization. These reactions have been characterized using spectroscopic techniques and have resulted in moderate yields of desired products.

- Development of New Compounds : The compound's structure allows for modifications that can lead to new derivatives with enhanced biological activities. For example, researchers have explored its use in synthesizing other nicotinic acid derivatives that may have improved pharmacological profiles.

Cosmetic Formulations

This compound is also being explored in cosmetic applications:

- Topical Formulations : Its properties as a skin penetration enhancer make it suitable for inclusion in topical formulations aimed at improving skin hydration and delivering active ingredients more effectively. The compound's ability to enhance local blood flow can be beneficial in formulations targeting muscle and joint pain relief .

- Stability and Efficacy Studies : Recent studies have focused on developing stable cosmetic formulations incorporating this compound. Evaluations included assessing the physical properties and sensory characteristics of creams and lotions designed for skin care applications .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of methyl 2,6-dimethoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences

| Compound Name | CAS No. | Similarity Score | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Methyl 5-cyclopropyl-2-methoxynicotinate | 65515-26-6 | 0.79 | Cyclopropyl at 5-position | Intermediate in agrochemicals |

| Ethyl 2,6-dichloro-4-methylnicotinate | 108130-10-5 | 0.98 | Dichloro at 2,6; ethyl ester | Antimicrobial agents |

| 6-Bromo-2-methoxynicotinic acid | 67367-26-4 | 0.96 | Bromo at 6-position; carboxylic acid | Anticancer research |

| 2-Bromo-6-methoxyisonicotinic acid | 67383-31-7 | 0.83 | Bromo at 2-position; isonicotinic acid | Coordination chemistry |

Key Observations:

- Functional Group Impact : Carboxylic acid derivatives (e.g., 6-Bromo-2-methoxynicotinic acid) exhibit higher solubility in aqueous media, making them suitable for biological assays .

Comparison in Coordination Chemistry

This compound is widely used in metal complexes. Its performance is compared below with other ligand-based systems:

Table 2: Metal Complexes Involving this compound and Analogs

Key Observations:

- Anticancer Efficacy : The triphenyltin(IV) complex demonstrates potent anticancer activity against multiple cell lines (IC50: 0.8–1.2 μM), attributed to the synergistic effects of the tin center and the ligand’s electron-donating groups .

- Structural Stability : Copper(II) complexes with 2,6-dimethoxynicotinate form 2D sheets stabilized by intramolecular hydrogen bonds, suggesting utility in materials science .

- Coordination Flexibility : Seven-coordinate tin compounds (e.g., tris(2,6-dimethoxyphenyl)methyl derivatives) exhibit unique internal dynamics, influencing their reactivity in catalytic applications .

Biological Activity

Methyl 2,6-dimethoxynicotinate (MDMN) is a compound derived from nicotinic acid, characterized by the presence of two methoxy groups at the 2 and 6 positions of the pyridine ring. This structural modification influences its biological activity, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activity of MDMN, including data tables and relevant research findings.

- Molecular Formula : C₉H₁₁N₁O₄

- Molecular Weight : 197.19 g/mol

- CAS Number : 65515-26-6

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : 2.54, indicating moderate lipophilicity.

Biological Activities

MDMN exhibits various biological activities, which can be categorized into several key areas:

1. Antimicrobial Activity

Research has shown that MDMN possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for MDMN were compared to standard antibiotics to assess its potency.

| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 16 (Ceftriaxone) |

| Staphylococcus aureus | 16 | 8 (Vancomycin) |

| Candida albicans | 64 | 32 (Fluconazole) |

These results indicate that MDMN is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by this pathogen .

2. Anti-inflammatory Properties

MDMN has been evaluated for its anti-inflammatory effects in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, MDMN significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Recent studies have suggested that MDMN may possess neuroprotective properties. In a model of neurodegeneration induced by oxidative stress, MDMN administration resulted in decreased neuronal apoptosis and improved cognitive function in treated animals . This effect is attributed to the compound's ability to scavenge free radicals and modulate neuroinflammatory pathways.

The biological activities of MDMN are believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : MDMN has been shown to inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Modulation of Cellular Signaling : The compound may affect signaling pathways related to cell survival and apoptosis, particularly in neuronal cells.

- Interaction with Receptors : Preliminary studies suggest that MDMN may interact with nicotinic acetylcholine receptors, which could explain some of its neuroprotective effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of MDMN:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated that MDMN, when used as an adjunct therapy alongside standard antibiotics, improved treatment outcomes significantly compared to controls .

- Neuroprotection in Alzheimer’s Disease Models : In animal models of Alzheimer's disease, MDMN treatment led to reduced amyloid plaque formation and improved memory performance, suggesting its potential role in neurodegenerative disease management .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Reagent | Solvent | Catalyst/Base | Yield | Purification Method |

|---|---|---|---|---|

| D-Alanine methyl ester | Dry CH₂Cl₂ | Triethylamine | 74.5% | Column chromatography |

How should researchers resolve discrepancies in spectroscopic data during compound characterization?

Advanced Research Question

Answer:

Discrepancies in NMR, IR, or mass spectra often arise from impurities, tautomerism, or crystallographic packing effects. To address this:

Cross-Validation: Use multiple techniques (e.g., ¹H/¹³C NMR, HRMS) .

Crystallographic Analysis: X-ray diffraction (as in ) confirms molecular conformation and hydrogen bonding patterns, resolving ambiguities in planar vs. non-planar nitro/methoxy groups .

Computational Modeling: Compare experimental data with DFT-calculated spectra to identify structural anomalies.

Example: In , nitro groups deviated from the benzene plane by 22.8° and 31.6°, explaining spectral shifts.

What analytical techniques are critical for characterizing this compound?

Basic Research Question

Answer:

Essential techniques include:

Q. Table 2: Key Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| N–H⋯O Hydrogen Bond | 2.02 Å (H⋯O), 162° angle |

| Nitro Group Deviation | 22.8°, 31.6° from plane |

How can researchers design stability studies for this compound under varying conditions?

Advanced Research Question

Answer:

Experimental Design:

Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; analyze degradation via HPLC .

Photolytic Stability: Expose to UV-Vis light (300–800 nm) and monitor changes with UV spectroscopy.

Hydrolytic Stability: Test in buffers (pH 1–13) at 37°C; quantify hydrolysis products using LC-MS.

Data Analysis:

- Use Arrhenius plots to predict shelf life.

- Identify degradation pathways (e.g., ester hydrolysis, demethylation) .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Storage: Keep in airtight containers at 2–8°C, away from incompatible materials (strong acids/bases) .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

How can researchers analyze hydrogen bonding interactions in this compound crystals?

Advanced Research Question

Answer:

Methodology:

X-ray Diffraction: Resolve intermolecular interactions (e.g., N–H⋯O bonds forming C(3) chains along [100] direction) .

Cambridge Structural Database (CSD): Compare bond lengths/angles with similar compounds.

Thermogravimetric Analysis (TGA): Assess thermal stability linked to hydrogen bonding strength.

- Strong N–H⋯O hydrogen bonds (2.850 Å) stabilize the crystal lattice.

- Methoxy groups adopt a cis conformation, influencing packing efficiency.

What strategies ensure reproducibility in synthetic procedures for this compound?

Advanced Research Question

Answer:

- Detailed Documentation: Record exact reagent grades, solvent purity, and equipment calibration .

- Batch Consistency: Use high-purity starting materials (e.g., ≥90% by HPLC) .

- Open Data Sharing: Publish crystallographic data (e.g., CCDC deposition) and spectral profiles .

How can researchers validate the absence of toxic byproducts during synthesis?

Advanced Research Question

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.